molecular formula C23H23ClN4OS B3643862 1-{4-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone

1-{4-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone

Cat. No.: B3643862
M. Wt: 439.0 g/mol
InChI Key: WVTRLIRJDZXLMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone is a useful research compound. Its molecular formula is C23H23ClN4OS and its molecular weight is 439.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.1281102 g/mol and the complexity rating of the compound is 738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of "1-{4-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone" typically involves multi-step organic synthesis procedures. The preparation can begin with the formation of the core pyrimidine ring, followed by the sequential addition of functional groups. Conditions for these reactions often include the use of specific catalysts, solvents such as dimethylformamide (DMF), and controlled temperature settings to ensure the correct formation of each structural element.

Industrial Production Methods: Scaling up the synthesis for industrial purposes would require a thorough optimization of the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) would be employed for monitoring and purification.

Chemical Reactions Analysis

Types of Reactions: This compound is versatile in its reactivity, undergoing various types of chemical reactions including:

  • Reduction: Commonly achieved using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution Reactions: Both nucleophilic and electrophilic substitution reactions are common, facilitated by the functional groups present.

Common Reagents and Conditions: Reagents like bromine, sodium borohydride (NaBH4), and hydrochloric acid (HCl) are frequently used. Conditions often require specific pH levels, temperature control, and sometimes the presence of light or catalysts.

Major Products: Depending on the reaction, products can vary widely. Oxidation might yield sulfoxides, while reduction could lead to the removal of the thioxo group. Substitution reactions typically result in derivatives with modified aromatic or heterocyclic rings.

Scientific Research Applications

The compound's intricate structure makes it valuable across several research domains:

  • Chemistry: As a subject of study for synthetic methods and reaction mechanisms.

  • Biology: Its structural complexity suggests potential for interactions with biological macromolecules, making it useful for probing biochemical pathways.

  • Medicine: Potential for development as a pharmaceutical agent due to its structural motifs that are common in drug design.

  • Industry: Utilized in materials science for the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is often through interactions with molecular targets such as enzymes or receptors. The piperazine and pyrimidine rings provide multiple points of interaction, potentially inhibiting or activating biological pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Compared to other compounds with similar structures, "1-{4-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone" stands out due to the unique combination of its functional groups. Similar compounds might include:

  • 1-(3-chlorophenyl)piperazine: Known for its psychoactive properties.

  • 6-methyl-2-thioxo-1,2-dihydropyrimidines: Often studied for their pharmacological potential.

  • Phenyl-substituted pyrimidines: Common in various biochemical assays.

This compound's uniqueness lies in its ability to interact in multifaceted ways with other molecules, providing a broader scope for its application in research and industry.

Properties

IUPAC Name

1-[4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methyl-1-phenyl-2-sulfanylidenepyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4OS/c1-16-21(17(2)29)22(25-23(30)28(16)19-8-4-3-5-9-19)27-13-11-26(12-14-27)20-10-6-7-18(24)15-20/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTRLIRJDZXLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=S)N1C2=CC=CC=C2)N3CCN(CC3)C4=CC(=CC=C4)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone
Reactant of Route 2
Reactant of Route 2
1-{4-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone
Reactant of Route 3
Reactant of Route 3
1-{4-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone
Reactant of Route 4
Reactant of Route 4
1-{4-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone
Reactant of Route 5
Reactant of Route 5
1-{4-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone
Reactant of Route 6
Reactant of Route 6
1-{4-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.